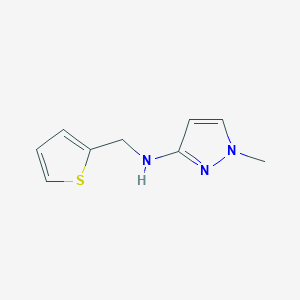

1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

Beschreibung

1-Methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a thiophen-2-ylmethyl group at the 3-amine position. This structure combines aromatic heterocycles (pyrazole and thiophene) with an alkylamine linker, making it a candidate for diverse applications in medicinal chemistry and materials science.

Key properties inferred from structurally related compounds (Table 1) include moderate molecular weights (~193–230 g/mol) and solubility in polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) .

Eigenschaften

Molekularformel |

C9H11N3S |

|---|---|

Molekulargewicht |

193.27 g/mol |

IUPAC-Name |

1-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H11N3S/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8/h2-6H,7H2,1H3,(H,10,11) |

InChI-Schlüssel |

GPUUFZRPAGKZFM-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CC(=N1)NCC2=CC=CS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction. For instance, 2-bromomethylthiophene can react with the pyrazole derivative in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um alle in der Verbindung vorhandenen Carbonylgruppen zu reduzieren.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Thiophenring, wobei Halogenatome durch andere Nucleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, Ethanol.

Substitution: Kaliumcarbonat, Dimethylformamid, halogenierte Thiophenderivate.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Reduzierte Pyrazolderivate.

Substitution: Verschiedene substituierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has the molecular formula and a molecular weight of approximately . The compound features a pyrazole ring substituted with a thiophenyl group, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine. For example, related compounds have shown promising results against various bacterial strains. The modification of the pyrazole structure can enhance its efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research indicates that pyrazole derivatives exhibit anticancer properties. In vitro studies have demonstrated that certain pyrazole compounds can inhibit cancer cell proliferation by inducing apoptosis. The incorporation of thiophene into the structure may enhance these effects due to increased lipophilicity and interaction with cellular targets .

Pesticide Development

The unique structure of 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine allows for potential applications in agrochemicals. Compounds with similar structures have been explored as herbicides and fungicides due to their ability to disrupt biological pathways in pests. The thiophene moiety is particularly noted for its role in enhancing the biological activity of pesticides .

Polymer Chemistry

In material science, pyrazole derivatives are being investigated for their role as additives in polymer formulations. Their ability to act as stabilizers or cross-linking agents can improve the mechanical properties and thermal stability of polymers. The incorporation of thiophene groups may also impart electrical conductivity, making these compounds suitable for electronic applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the pyrazole and thiophene rings allows it to form various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Thiophene vs.

- Synthetic Flexibility : Pyrazol-3-amine derivatives are synthesized via modular routes, such as hydrazine cyclization for aryl-substituted compounds or alkylation for N-alkyl derivatives .

Key Observations :

- This contrasts with some aryl-substituted pyrazoles, which may exhibit higher toxicity due to metabolic activation of aromatic rings .

- Role of Methylation: The 1-methyl group in the target compound may enhance metabolic stability compared to non-methylated analogs like M179, though direct data are lacking .

Physicochemical Properties

Key Observations :

Biologische Aktivität

1-Methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- IUPAC Name : 1-Methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

- Molecular Formula : C₉H₁₁N₃S

- Molecular Weight : 193.27 g/mol

- CAS Number : 898289-09-3

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For instance, a study on various pyrazole derivatives demonstrated their effectiveness against BRAF(V600E) and EGFR, which are critical targets in cancer therapy. The compound's structure allows it to inhibit key pathways involved in tumor growth and proliferation .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| 1-Methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine | BRAF(V600E) | TBD |

| Other Pyrazole Derivative | EGFR | TBD |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has also been documented. For example, some derivatives have shown the ability to inhibit nitric oxide production and other inflammatory mediators in vitro, suggesting their utility in treating inflammatory diseases .

Antimicrobial Properties

Pyrazole derivatives have demonstrated antimicrobial activity against various bacterial strains. A specific derivative was found to disrupt bacterial cell membranes, leading to cell lysis, which highlights its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can be significantly influenced by its molecular structure. Modifications in the thiophene ring or the pyrazole core can enhance or diminish its pharmacological effects. For instance, variations in substituents on the thiophene ring have been correlated with changes in potency against specific biological targets .

Case Studies

- Antitumor Efficacy : A study evaluating a series of pyrazole derivatives found that certain modifications led to enhanced inhibition of cancer cell lines. The presence of a thiophene moiety was associated with improved activity against breast and lung cancer cell lines .

- Anti-inflammatory Activity : Another research highlighted that compounds similar to 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in human cell cultures .

Q & A

Q. Methodological Answer :

- IR Spectroscopy : Identify NH stretches (~3448–3278 cm⁻¹) and aromatic C-H vibrations. Absence of carbonyl peaks confirms acrylamide conversion to pyrazole .

- ¹H/¹³C NMR : Key signals include:

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₁₂N₄S: calc. 220.0837) .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar pyrazol-3-amine derivatives?

Methodological Answer :

Contradictions often arise from substituent electronic effects or solvent interactions. For example:

- Thiophene vs. Phenyl Substituents : Thiophene’s electron-rich nature downshifts pyrazole NH signals compared to phenyl analogs. Compare with reference data for 1-phenyl-1H-pyrazol-3-amine .

- Solvent Artifacts : DMSO-d₆ may broaden NH peaks; verify in CDCl₃ or D₂O-exchanged samples .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., using SHELXL ), which also validate hydrogen-bonding networks .

Advanced: What computational approaches are used to predict the electronic properties of this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO/LUMO energies, predicting reactivity (e.g., nucleophilic attack at the pyrazole NH) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (thiophene sulfur, pyrazole NH) for interaction studies with biological targets .

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax (e.g., π→π* transitions in thiophene-pyrazole systems) .

Advanced: How can crystallographic data improve the structural interpretation of this compound?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELX programs to solve structures. Key parameters include:

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder or dynamic effects .

- Intermolecular Interactions : Analyze π-π stacking (centroid distances ~3.5–4.0 Å) and hydrogen bonds (N-H···N/O) to explain packing motifs .

Advanced: What mechanistic insights explain the formation of byproducts during synthesis?

Q. Methodological Answer :

- Competitive Pathways : Hydrazine may attack acrylamide at either α or β positions, leading to regioisomers. Monitor reaction progress via TLC to optimize time/temperature .

- Copper Catalysis : CuBr in coupling reactions can induce Ullmann-type pathways, but excess catalyst may promote dehalogenation. Titrate catalyst loading (e.g., 5 mol%) to minimize side products .

- Acid/Base Effects : Glacial acetic acid protonates intermediates, favoring cyclization over polymerization. Adjust pH to ~4–5 for optimal yield .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2. Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for antidotes (e.g., activated charcoal for ingestion) .

- Waste Disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic amines .

Advanced: How does the thiophene substituent influence the compound’s biological activity?

Q. Methodological Answer :

- Electron Donation : Thiophene’s sulfur enhances π-electron density, potentially increasing binding affinity to enzymes (e.g., kinase inhibitors) .

- Metabolic Stability : Thiophene rings resist oxidative degradation compared to phenyl groups, as shown in pharmacokinetic studies of analogs .

- SAR Studies : Compare IC₅₀ values of thiophene vs. phenyl derivatives in target assays (e.g., antimicrobial or antitumor screens) .

Advanced: What strategies optimize reaction yields in large-scale syntheses?

Q. Methodological Answer :

- Solvent Selection : Replace DMSO with cheaper solvents (e.g., ethanol) for copper-catalyzed reactions; ensure solubility via pre-tests .

- Catalyst Recycling : Immobilize CuBr on silica to reduce waste and cost .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) by controlling residence time .

Advanced: How can researchers validate the purity of this compound for pharmacological studies?

Q. Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities (e.g., unreacted acrylamide, retention time ~5–7 min) .

- Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .

- DSC/TGA : Monitor melting point (e.g., 104–107°C for analogs ) and thermal stability (decomposition >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.